

# O-Desisobutyl-O-n-propyl Febuxostat physical and chemical properties

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Compound of Interest		
Compound Name:	O-Desisobutyl-O-n-propyl	
	Febuxostat	
Cat. No.:	B1460578	Get Quote

# In-Depth Technical Guide: O-Desisobutyl-O-n-propyl Febuxostat

For Researchers, Scientists, and Drug Development Professionals

### Introduction

O-Desisobutyl-O-n-propyl Febuxostat, a notable analogue and impurity of the potent xanthine oxidase inhibitor Febuxostat, is of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a derivative of Febuxostat, it shares the core thiazole carboxylic acid structure and is recognized for its potential to inhibit xanthine oxidase, the key enzyme in uric acid production. This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Desisobutyl-O-n-propyl Febuxostat, alongside generalized experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the study of Febuxostat, its impurities, and related compounds.

### **Physicochemical Properties**

The physical and chemical properties of **O-Desisobutyl-O-n-propyl Febuxostat** are summarized in the tables below. It is important to note that while basic identifiers are well-



documented, specific experimental data such as melting and boiling points are not readily available in the public domain for this specific impurity.

**Identification** 

Property	Value	Source
IUPAC Name	2-(3-cyano-4- propoxyphenyl)-4- methylthiazole-5-carboxylic acid	[1][2]
Synonyms	O-Desisobutyl-O-n-propyl Febuxostat, Febuxostat Impurity 22	[3]
CAS Number	1530308-87-2	[2][3]
Molecular Formula	C15H14N2O3S	[2][3]
Molecular Weight	302.35 g/mol	[1][3]
InChl Key	BWNYQPAKTQSUDL- UHFFFAOYSA-N	[1]

**Physical Properties** 

Property	Value	Source
Physical Form	Solid. Some sources specify Off-White to Pale Yellow Solid.	[1]
Solubility	Soluble in Chloroform, Dichloromethane, and DMSO.	
Storage	Recommended storage at 2-8°C.	[1]

Note: Specific quantitative data for melting point, boiling point, and pKa for **O-Desisobutyl-O-n-propyl Febuxostat** are not currently available in published literature. For context, the melting point of the parent compound, Febuxostat, is reported to be in the range of 238-239 °C.[4]



### **Experimental Protocols**

Detailed experimental protocols for the specific synthesis and analysis of **O-Desisobutyl-O-n-propyl Febuxostat** are not extensively published. However, based on the general procedures for the synthesis of Febuxostat and its analogues, as well as analytical methods for impurity profiling, the following generalized protocols can be inferred.

### Synthesis of Febuxostat Analogues (General Procedure)

The synthesis of Febuxostat and its impurities often involves a multi-step process. A common route includes the formation of a substituted benzonitrile, followed by conversion to a thiobenzamide, and subsequent cyclization to form the thiazole ring system. The final step is typically the hydrolysis of an ester to the carboxylic acid.

Step 1: Alkylation of a Hydroxylated Benzonitrile A suitably substituted 4-hydroxybenzonitrile is alkylated using an appropriate alkyl halide (in this case, n-propyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

Step 2: Thionation of the Benzonitrile The resulting alkoxybenzonitrile is then converted to the corresponding thiobenzamide. This can be achieved using a thionating agent such as Lawesson's reagent or by reaction with sodium hydrosulfide.

Step 3: Hantzsch Thiazole Synthesis The thiobenzamide is then reacted with an  $\alpha$ -haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol. This cyclization reaction forms the thiazole ring.

Step 4: Hydrolysis of the Ester The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF). Acidification of the reaction mixture then precipitates the final product.

### Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

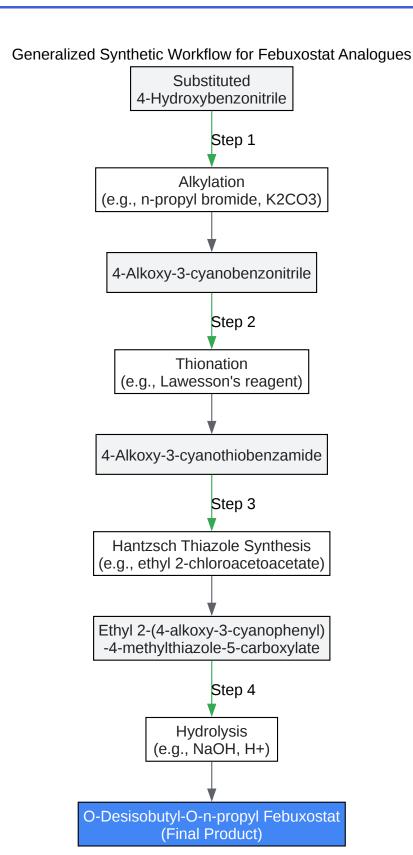
RP-HPLC is a standard method for the analysis of Febuxostat and the identification and quantification of its impurities.[5][6][7]



- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reversed-phase column is typically employed (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is often used to achieve good separation of the main component and its impurities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize the peak shape and retention of the acidic analytes.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection is commonly performed at a wavelength where Febuxostat and its impurities exhibit strong absorbance, often around 315 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, which is often a mixture of the mobile phase components, to ensure compatibility with the chromatographic system.

# Visualizations Generalized Synthetic Workflow for Febuxostat Analogues



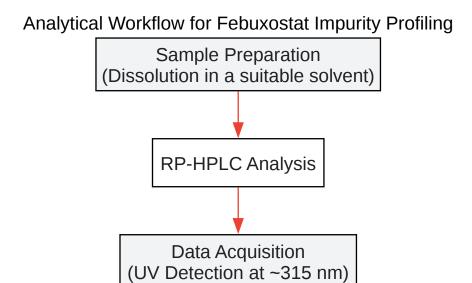


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Caption: A generalized workflow for the synthesis of Febuxostat analogues.



## Typical Analytical Workflow for Febuxostat Impurity Profiling





Peak Identification and Quantification (Comparison with reference standards)

Impurity Profiling Report

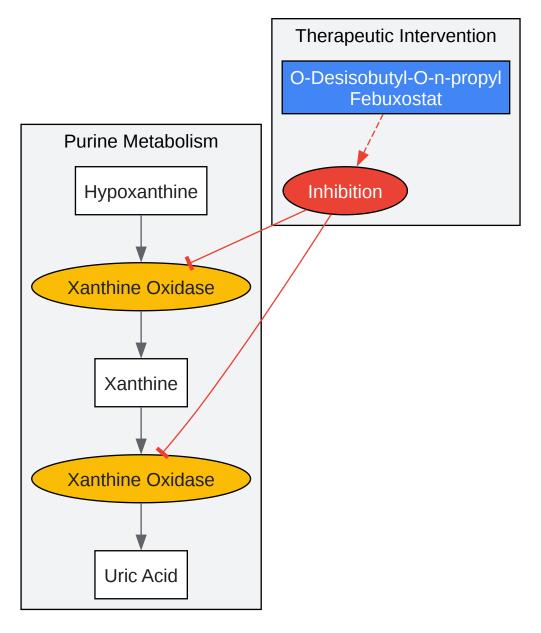
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Caption: A typical workflow for the analysis of Febuxostat impurities using RP-HPLC.

### **Mechanism of Action: Xanthine Oxidase Inhibition**



#### Mechanism of Action: Xanthine Oxidase Inhibition



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Caption: The inhibitory effect of **O-Desisobutyl-O-n-propyl Febuxostat** on uric acid production.

### Conclusion

**O-Desisobutyl-O-n-propyl Febuxostat** is a key impurity and analogue of Febuxostat. While a complete physicochemical profile is not yet publicly available, this guide consolidates the



existing knowledge on its identity and properties. The provided generalized experimental protocols for synthesis and analysis, based on established methods for related compounds, offer a practical starting point for researchers. The visualization of the synthetic workflow, analytical process, and mechanism of action further aids in understanding the context of this compound within pharmaceutical research and development. Further studies are warranted to fully characterize the physical, chemical, and pharmacological properties of **O-Desisobutyl-O-n-propyl Febuxostat**.

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